molecular formula C8H10N6O3 B11452745 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11452745
M. Wt: 238.20 g/mol
InChI Key: NTRFOROTAPAYSK-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both oxadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method involves the formation of the oxadiazole ring followed by the construction of the triazole ring. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of these rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The amino group on the oxadiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out.

Major Products

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid include other heterocyclic compounds that contain oxadiazole and triazole rings. Examples include:

Properties

Molecular Formula

C8H10N6O3

Molecular Weight

238.20 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H10N6O3/c1-2-3-4-5(8(15)16)10-13-14(4)7-6(9)11-17-12-7/h2-3H2,1H3,(H2,9,11)(H,15,16)

InChI Key

NTRFOROTAPAYSK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2=NON=C2N)C(=O)O

Origin of Product

United States

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